4A,23,24-Trimethylcholestane

Beschreibung

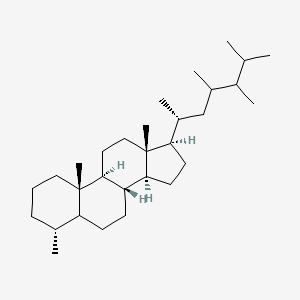

4α,23,24-Trimethylcholestane is a C₃₀ tetracyclic triterpenoid sterane characterized by methyl groups at the 4α, 23, and 24 positions of the cholestane skeleton. Its stereochemical configurations, such as 20R, 23R, and 24R/S, define distinct isomers (e.g., CAS 146276-37-1 and 146276-33-7) . This compound is a saturated derivative of dinosterol, a sterol produced by dinoflagellates, and serves as a critical biomarker in geochemical studies. Detected in both marine and lacustrine sediments, it provides insights into paleoenvironmental conditions, organic matter sources, and hydrocarbon migration .

Eigenschaften

IUPAC Name |

(4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21?,22-,23?,24+,25?,26-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISIWADHCLSOOJ-MGNGMLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@]2(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CC(C)C(C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Table 1. Key Synthetic Steps for 4α,23,24-Trimethylcholestane Derivatives

Analyse Chemischer Reaktionen

4A,23,24-Trimethylcholestane undergoes various chemical reactions, including:

Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols at specific positions on the sterane skeleton.

Reduction: Reduction reactions often involve hydrogenation, converting double bonds to single bonds and reducing ketones to alcohols.

Substitution: Halogenation and other substitution reactions can occur, where halogens or other groups replace hydrogen atoms on the sterane structure.

Common reagents include hydrogen gas, methyl iodide, potassium permanganate, and chromium trioxide. Major products from these reactions include various oxidized or reduced derivatives of 4A,23,24-Trimethylcholestane.

Wissenschaftliche Forschungsanwendungen

Introduction to 4A,23,24-Trimethylcholestane

4A,23,24-Trimethylcholestane is a steroid compound that has garnered attention in various scientific fields, particularly in geochemistry and organic geochemistry. Its unique structural characteristics make it an important biomarker for understanding the origins and transformations of organic matter in geological settings. This article delves into the applications of 4A,23,24-trimethylcholestane, highlighting its significance in research and industry.

Biomarker for Source Rock Evaluation

4A,23,24-Trimethylcholestane serves as a significant biomarker for evaluating the organic matter source in sedimentary basins. Its presence can indicate specific depositional environments and biological sources. Research has shown that this compound, along with other steranes and terpanes, can help reconstruct past environmental conditions and assess hydrocarbon potential in source rocks. For instance, studies in the East Sirte Basin of Libya have identified 4A,23,24-trimethylcholestane alongside other biomarkers to understand oil generation processes .

Indicator of Terrestrial Organic Matter

The compound is also utilized as an indicator of terrestrial organic matter in geological samples. Its detection in sedimentary deposits can suggest the contribution of land-derived organic materials to the sedimentary record. This application is particularly relevant in paleoenvironmental reconstructions where understanding the balance between marine and terrestrial inputs is crucial.

Hydrocarbon Exploration

In hydrocarbon exploration, 4A,23,24-trimethylcholestane aids in identifying potential reservoirs. The compound's stability and resistance to alteration during diagenesis make it a reliable marker for assessing the maturity of source rocks. Its presence can indicate favorable conditions for hydrocarbon generation and migration .

Case Study 1: East Sirte Basin Analysis

In a comprehensive study conducted in the East Sirte Basin, researchers analyzed crude oil samples for various biomarkers including 4A,23,24-trimethylcholestane. The findings indicated a correlation between the abundance of this compound and specific geological formations rich in hydrocarbons. The study concluded that 4A,23,24-trimethylcholestane could be effectively used to trace the origins of hydrocarbons and evaluate their potential for commercial extraction .

Case Study 2: Terrestrial Deposits Investigation

Another significant investigation involved analyzing terrestrial deposits for the presence of dinosteranes including 4A,23,24-trimethylcholestane. The results revealed that these compounds could serve as indicators of specific depositional environments influenced by terrestrial vegetation. This finding underscores the importance of 4A,23,24-trimethylcholestane in paleoecological studies where understanding past vegetation patterns is essential .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biomarker for Source Rocks | Indicates organic matter sources and depositional environments | Correlation with hydrocarbon potential |

| Indicator of Terrestrial Inputs | Suggests contribution from land-derived organic materials | Useful in paleoenvironmental reconstructions |

| Hydrocarbon Exploration | Assesses maturity and migration pathways of hydrocarbons | Reliable marker for evaluating reservoir potential |

Wirkmechanismus

The mechanism of action of 4A,23,24-Trimethylcholestane is primarily related to its role as a biomarker. It interacts with geological samples, allowing scientists to trace the presence of dinoflagellates. The molecular targets and pathways involved are specific to its use in geological studies and its derivatives’ roles in biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Isomers

Key structural analogues include:

Key Differences :

- Methylation Position: 4α vs. 4β methylation distinguishes biogenic (dinoflagellate-derived) from diagenetic products .

- Stereochemistry : 24R/S configurations influence chromatographic retention times and biomarker specificity .

- Functional Groups: Unsaturated derivatives (e.g., dinosterol) are precursors to saturated steranes like 4α,23,24-Trimethylcholestane .

Analytical Detection and Challenges

- GC/MS : Preferred for sterane analysis due to high sensitivity. 4α,23,24-Trimethylcholestane is identified via retention times and mass spectral patterns (e.g., m/z 414 → 217) .

- HPLC : Less common for steranes but used for oxygenated analogues (e.g., cucurbitacins in ). Gradient elution with C8 columns resolves complex mixtures .

Biologische Aktivität

4A,23,24-Trimethylcholestane, a sterol compound, is a significant biomarker in various geological and biological studies. Its structural characteristics and biological activities have garnered attention in fields such as paleontology, environmental science, and biochemistry. This article provides a comprehensive overview of the biological activity of 4A,23,24-trimethylcholestane, including its role as a biomarker in sedimentary environments, its potential biological effects, and relevant research findings.

Structural Characteristics

4A,23,24-Trimethylcholestane is a type of sterol characterized by the presence of three methyl groups at positions 4, 23, and 24 of the cholestane skeleton. This unique structure contributes to its stability and resistance to degradation in various environmental conditions.

Biomarker Significance

4A,23,24-Trimethylcholestane is often used as a biomarker for specific microbial communities and environmental conditions. It is predominantly found in sediments associated with marine environments and is indicative of bacterial activity during sedimentation processes. The predominance of hopanoids over other polycyclic isoprenoids in certain geological samples suggests extensive bacterial activity at the time of deposition .

Case Studies

- Sedimentary Analysis : Research conducted on sediments from the East Sirte Basin in Libya demonstrated that the presence of 4A,23,24-trimethylcholestane correlates with specific microbial communities and environmental conditions. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the distribution of sterols and identified 4A,23,24-trimethylcholestane as a significant component in specific oil samples .

- Microbial Interactions : In marine ecosystems, 4A,23,24-trimethylcholestane has been linked to specific dinoflagellate species. For instance, studies have shown that this compound can be produced by certain dinoflagellates under specific growth conditions. Its presence serves as an indicator of algal blooms and can influence trophic interactions within marine food webs .

Enzymatic Activity

Recent studies have explored the enzymatic pathways involving 4A,23,24-trimethylcholestane. It has been observed that this compound can inhibit certain enzymatic activities related to steroid metabolism. For example, it was found to affect the activity of steroid 5-alpha reductase enzymes which are crucial for converting testosterone into dihydrotestosterone (DHT), impacting hormonal balances in organisms .

Cytotoxic Effects

In vitro studies have indicated that derivatives of 4A,23,24-trimethylcholestane may exhibit cytotoxic effects against various cell lines. These findings suggest potential applications in cancer research where sterols are being investigated for their anti-cancer properties. Further research is needed to elucidate the mechanisms behind these effects and their implications for therapeutic applications .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing 4α,23,24-Trimethylcholestane in laboratory settings?

- Answer : Synthesis typically involves stereoselective alkylation or methylation of cholestane precursors. For example, stereochemical control at C-23 and C-24 can be achieved using chiral auxiliaries or asymmetric catalysis. Characterization requires a combination of H/C NMR to confirm methyl group positions and stereochemistry, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be verified via HPLC with a reverse-phase C18 column and UV detection at 210 nm .

Q. How can researchers ensure reproducibility in the synthesis of 4α,23,24-Trimethylcholestane?

- Answer : Document reaction conditions rigorously, including temperature, solvent purity, catalyst loading, and reaction time. Use internal standards (e.g., deuterated cholestane derivatives) during NMR analysis to calibrate signal integration. Provide detailed spectral data (e.g., coupling constants, NOE correlations) in supplementary materials to validate stereochemical assignments. Cross-validate results with independent techniques like X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in stereochemical assignments of 4α,23,24-Trimethylcholestane derivatives?

- Answer : Conflicting NMR data may arise from dynamic rotational isomerism or overlapping signals. Employ variable-temperature NMR to assess conformational stability, or use 2D techniques (e.g., NOESY/ROESY) to identify spatial proximity of methyl groups. For unresolved cases, computational modeling (DFT or MD simulations) can predict stable conformers and correlate theoretical/experimental C chemical shifts .

Q. How should researchers design experiments to evaluate the stability of 4α,23,24-Trimethylcholestane under varying environmental conditions?

- Answer : Conduct accelerated degradation studies under controlled stress conditions (e.g., oxidative, thermal, or photolytic exposure). Monitor degradation products via LC-MS/MS and quantify stability using kinetic models (e.g., Arrhenius plots for thermal degradation). Include inert atmosphere controls to isolate oxidation pathways. Report uncertainty metrics (e.g., confidence intervals for half-life calculations) to enhance reproducibility .

Q. What statistical approaches are critical for interpreting biogeochemical data involving 4α,23,24-Trimethylcholestane in sediment samples?

- Answer : Use multivariate analysis (PCA or PLS-DA) to correlate methylcholestane concentrations with environmental variables (e.g., pH, salinity). Account for matrix effects via standard addition methods or isotope dilution. Validate detection limits through replicate analyses and report uncertainties using error propagation models. For diagenetic studies, apply Bayesian statistics to model temporal degradation trends .

Methodological Considerations

Q. How can isotopic labeling techniques enhance mechanistic studies of 4α,23,24-Trimethylcholestane biosynthesis?

- Answer : Incorporate C-labeled methyl donors (e.g., S-adenosylmethionine) in enzymatic assays to track methyl group transfer. Use GC-IRMS (Gas Chromatography-Isotope Ratio Mass Spectrometry) to quantify isotopic enrichment. For in vivo studies, employ pulse-chase experiments with H-labeled precursors to elucidate biosynthetic pathways in model organisms .

Q. What protocols mitigate contamination risks during chromatographic analysis of 4α,23,24-Trimethylcholestane?

- Answer : Pre-condition GC/MS columns with high-purity helium to remove residual siloxanes. Use glass inlet liners and solvent blanks to detect column bleed or carryover. For LC-MS, employ guard columns and periodic backflushing. Validate method specificity by spiking samples with structurally similar steranes (e.g., 4α-methyl-24-ethylcholestane) and confirming baseline separation .

Data Presentation and Validation

Q. What criteria should govern the inclusion of raw spectral data in publications on 4α,23,24-Trimethylcholestane?

- Answer : Raw NMR (FID files) and MS (centroid vs. profile mode) data must be archived in repositories like Zenodo or institutional databases. In manuscripts, include processed spectra with annotated peaks and integration values. For complex mixtures, provide chromatograms with baseline correction and noise thresholds. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for supplementary data .

Q. How can researchers address discrepancies between experimental and computational data for 4α,23,24-Trimethylcholestane?

- Answer : Reconcile differences by re-evaluating force field parameters in molecular dynamics simulations or optimizing DFT functional/basis sets. Cross-check computational models with experimental NOE restraints or X-ray data. Transparently report software versions, convergence criteria, and energy minimization protocols to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.